molecular formula C9H12BrNO B13533940 (S)-1-(4-Bromo-2-methoxyphenyl)ethanamine

(S)-1-(4-Bromo-2-methoxyphenyl)ethanamine

Cat. No.: B13533940
M. Wt: 230.10 g/mol
InChI Key: YNTNFAMPGFYIOW-LURJTMIESA-N
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Description

(S)-1-(4-Bromo-2-methoxyphenyl)ethanamine is a chiral amine compound with a bromine atom and a methoxy group attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-1-(4-Bromo-2-methoxyphenyl)ethanamine typically involves the bromination of 2-methoxyphenylacetic acid, followed by amination. The reaction conditions often include the use of brominating agents such as bromine or N-bromosuccinimide in the presence of a catalyst. The resulting brominated intermediate is then subjected to reductive amination using reagents like sodium cyanoborohydride or lithium aluminum hydride to yield the desired amine.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters can optimize the production process, making it more efficient and scalable.

Chemical Reactions Analysis

Types of Reactions

(S)-1-(4-Bromo-2-methoxyphenyl)ethanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, yielding a dehalogenated product.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as hydroxyl or amino groups.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide are commonly used under acidic or basic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide or ammonia.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Dehalogenated amines.

    Substitution: Hydroxylated or aminated derivatives.

Scientific Research Applications

(S)-1-(4-Bromo-2-methoxyphenyl)ethanamine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and intermediates.

Mechanism of Action

The mechanism of action of (S)-1-(4-Bromo-2-methoxyphenyl)ethanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. The exact mechanism depends on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 4-Bromo-2-methoxyphenol
  • 2-Bromo-4-methylacetanilide
  • Acetamide, N-(4-methoxyphenyl)-2-bromo-

Uniqueness

(S)-1-(4-Bromo-2-methoxyphenyl)ethanamine is unique due to its chiral nature and specific substitution pattern on the phenyl ring. This structural uniqueness imparts distinct chemical and biological properties, making it valuable for targeted applications in research and industry.

Properties

Molecular Formula

C9H12BrNO

Molecular Weight

230.10 g/mol

IUPAC Name

(1S)-1-(4-bromo-2-methoxyphenyl)ethanamine

InChI

InChI=1S/C9H12BrNO/c1-6(11)8-4-3-7(10)5-9(8)12-2/h3-6H,11H2,1-2H3/t6-/m0/s1

InChI Key

YNTNFAMPGFYIOW-LURJTMIESA-N

Isomeric SMILES

C[C@@H](C1=C(C=C(C=C1)Br)OC)N

Canonical SMILES

CC(C1=C(C=C(C=C1)Br)OC)N

Origin of Product

United States

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